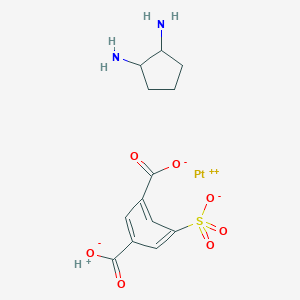
cyclopentane-1,2-diamine;hydron;platinum(2+);5-sulfonatobenzene-1,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzenedicarboxylic acid, 5-sulfo-, platinum complex is a coordination compound that involves platinum as the central metal atom coordinated with 1,3-benzenedicarboxylic acid and a sulfonate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-benzenedicarboxylic acid, 5-sulfo-, platinum complex typically involves the reaction of 1,3-benzenedicarboxylic acid with a platinum salt in the presence of a sulfonating agent. The reaction conditions often include:
Solvent: Aqueous or organic solvents such as water, ethanol, or dimethyl sulfoxide (DMSO).
Temperature: Moderate temperatures ranging from 50°C to 100°C.
Catalysts: Acidic or basic catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include:
Continuous flow reactors: To ensure consistent reaction conditions and efficient heat transfer.
Purification steps: Such as crystallization, filtration, and drying to obtain the final product in pure form.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Benzenedicarboxylic acid, 5-sulfo-, platinum complex can undergo various chemical reactions, including:
Oxidation: The platinum center can be oxidized to higher oxidation states.
Reduction: The platinum center can be reduced to lower oxidation states.
Substitution: Ligands around the platinum center can be substituted with other ligands.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, hydrazine.
Substitution reagents: Ligands such as ammonia, phosphines, or other carboxylates.
Major Products Formed
Oxidation products: Higher oxidation state platinum complexes.
Reduction products: Lower oxidation state platinum complexes.
Substitution products: New platinum complexes with different ligands.
Applications De Recherche Scientifique
1,3-Benzenedicarboxylic acid, 5-sulfo-, platinum complex has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions due to its unique coordination properties.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in cancer therapy due to the cytotoxic effects of platinum complexes.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mécanisme D'action
The mechanism of action of 1,3-benzenedicarboxylic acid, 5-sulfo-, platinum complex involves:
Coordination with target molecules: The platinum center can coordinate with various biological molecules, such as DNA or proteins.
Disruption of cellular processes: The coordination can lead to the disruption of essential cellular processes, such as DNA replication or protein function.
Induction of apoptosis: The compound can induce programmed cell death (apoptosis) in cancer cells by interfering with their cellular machinery.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cisplatin: A well-known platinum-based chemotherapy drug.
Carboplatin: Another platinum-based chemotherapy drug with a different ligand structure.
Oxaliplatin: A platinum-based drug used in the treatment of colorectal cancer.
Uniqueness
1,3-Benzenedicarboxylic acid, 5-sulfo-, platinum complex is unique due to its specific ligand structure, which may confer different chemical properties and biological activities compared to other platinum-based compounds. Its sulfonate group may enhance its solubility and reactivity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
108812-35-7 |
|---|---|
Formule moléculaire |
C13H16N2O7PtS |
Poids moléculaire |
539.4 g/mol |
Nom IUPAC |
cyclopentane-1,2-diamine;hydron;platinum(2+);5-sulfonatobenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C8H6O7S.C5H12N2.Pt/c9-7(10)4-1-5(8(11)12)3-6(2-4)16(13,14)15;6-4-2-1-3-5(4)7;/h1-3H,(H,9,10)(H,11,12)(H,13,14,15);4-5H,1-3,6-7H2;/q;;+2/p-2 |
Clé InChI |
YHKHVSWLLPLAOV-UHFFFAOYSA-L |
SMILES |
[H+].C1CC(C(C1)N)N.C1=C(C=C(C=C1C(=O)[O-])S(=O)(=O)[O-])C(=O)[O-].[Pt+2] |
SMILES canonique |
[H+].C1CC(C(C1)N)N.C1=C(C=C(C=C1C(=O)[O-])S(=O)(=O)[O-])C(=O)[O-].[Pt+2] |
Synonymes |
1,3-Benzenedicarboxylic acid, 5-sulfo-, platinum complex (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















